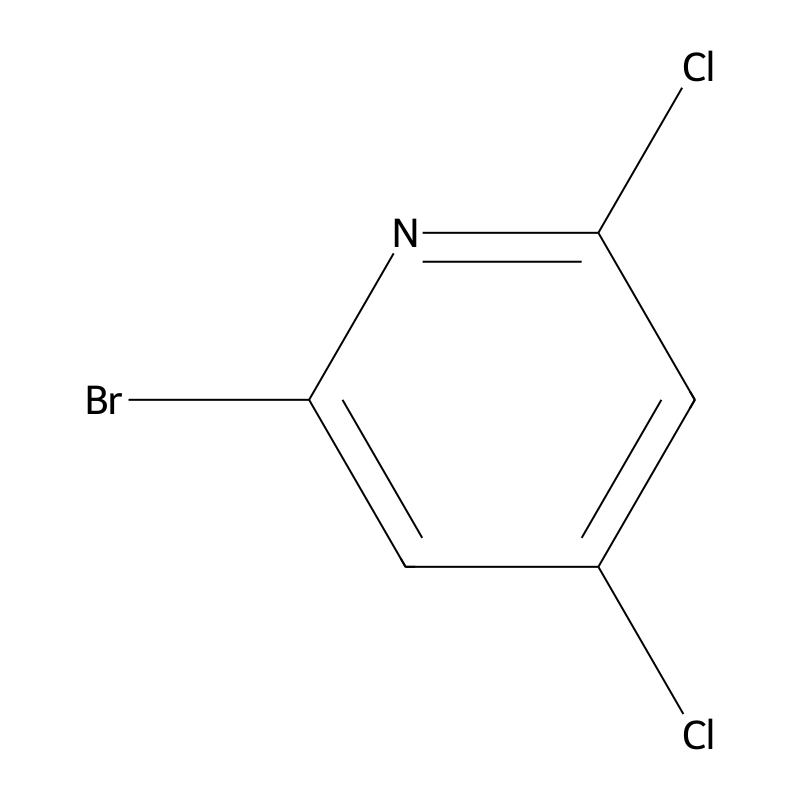

2-Bromo-4,6-dichloropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-4,6-dichloropyridine is a chemical compound with the molecular formula CHBrClN and a molecular weight of 226.89 g/mol. This compound features a pyridine ring substituted with bromine and chlorine atoms at the 2, 4, and 6 positions. It is characterized by its melting point of approximately 95 °C and a predicted boiling point of about 263.7 °C . The structure allows for potential halogen bonding interactions, which can influence its physical and chemical properties, making it of interest in various chemical applications.

There is no documented information regarding the mechanism of action for 2-Br-4,6-Cl-pyridine.

Since information on 2-Br-4,6-Cl-pyridine is limited, it's crucial to handle any halogenated heterocyclic compound with caution due to potential hazards:

- Skin and eye irritant: Halogenated pyridines can irritate skin and eyes upon contact.

- Respiratory irritant: Inhalation may cause respiratory irritation.

- Potential toxicity: The specific toxicity of 2-Br-4,6-Cl-pyridine is unknown, but similar halogenated pyridines can exhibit varying degrees of toxicity.

- The compound may be relatively new or not commercially available, limiting research efforts.

- Research on the compound may not be published yet, potentially due to ongoing investigations or proprietary reasons.

Further Research Options

If you are interested in learning more about the scientific research applications of 2-Bromo-4,6-Dichloropyridine, here are some suggestions:

- Conduct a search using scholarly databases like ScienceDirect, Scopus, or Web of Science. These databases index research publications from scientific journals. Your search terms could include "2-Bromo-4,6-Dichloropyridine" and relevant keywords like synthesis, properties, or applications.

- Consider searching for patents mentioning 2-Bromo-4,6-Dichloropyridine. Patents describe inventions and sometimes disclose novel compounds and their potential uses []. Patent databases like Espacenet or USPTO can be helpful for this type of search [, ].

The chemical reactivity of 2-bromo-4,6-dichloropyridine is multifaceted. It can participate in several types of reactions, including:

- Nucleophilic substitutions: The bromine atom is generally more reactive than chlorine, allowing for selective substitution reactions under appropriate conditions .

- Cross-coupling reactions: This compound can undergo palladium-catalyzed cross-coupling reactions, particularly with phenyl boronic acid, leading to the formation of various substituted pyridines .

- Coordination chemistry: It acts as a ligand in the formation of transition metal complexes, such as those with copper(II), showcasing its utility in coordination chemistry.

Several synthesis methods have been reported for 2-bromo-4,6-dichloropyridine:

- Halogenation: Starting from 4,6-dichloropyridine, bromination can be achieved using brominating agents under controlled conditions.

- Cross-coupling reactions: Utilizing bromo-chloro intermediates in palladium-catalyzed cross-coupling reactions with various nucleophiles.

- Nucleophilic substitution: The compound can also be synthesized through nucleophilic substitution methods that exploit the reactivity of the halogen substituents .

2-Bromo-4,6-dichloropyridine finds applications across various fields:

- Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.

- Material Science: In crystal engineering and the design of materials that leverage halogen bonding interactions.

- Agricultural Chemicals: Potentially used in developing agrochemicals due to its structural properties.

Interaction studies involving 2-bromo-4,6-dichloropyridine have focused on its role as a ligand in metal complexes and its potential interactions within biological systems. Its ability to form coordination complexes enhances its utility in catalysis and materials science . Further studies are needed to elucidate specific interactions at the molecular level.

Several compounds share structural similarities with 2-bromo-4,6-dichloropyridine. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Bromo-2,6-dichloropyridine | 98027-80-6 | 0.82 |

| 4-Bromo-2,6-dichloropyridin-3-amine | 1121586-37-5 | 0.82 |

| 4-(Bromomethyl)-2,6-dichloropyridine | 175204-45-2 | 0.75 |

| 2-Bromo-4-chloropyridine | 22918-01-0 | Similarity varies |

| 2-Bromopyridine | Various | Varies |

These compounds exhibit variations in their halogen substitution patterns and biological activities. The presence of multiple halogens in these structures provides unique properties that can be exploited for specific applications in synthesis and material science.

Nucleophilic Aromatic Substitution Pathways

The nucleophilic aromatic substitution (SNAr) reactivity of 2-bromo-4,6-dichloropyridine is governed by its electronic and steric profile. The presence of electron-withdrawing halogen substituents at positions 2, 4, and 6 activates the pyridine ring toward nucleophilic attack. Experimental studies using competition experiments in dimethyl sulfoxide (DMSO) have quantified the relative activation energies (∆∆G‡SNAr) for SNAr reactions involving analogous halogenated pyridines [1] [4]. For example, the ∆G‡SNAr value for 2-chloropyridine (a structural analog) is calibrated at 88.8 kJ mol⁻¹, serving as a reference point for predicting reactivity trends in 2-bromo-4,6-dichloropyridine [4].

Regioselectivity in SNAr reactions is influenced by the symmetry of the lowest unoccupied molecular orbital (LUMO) and electrostatic potential (ESP) at the reaction site. Computational models reveal that the LUMO energy of the electrophile and the ESP at the carbon undergoing substitution are critical descriptors for predicting substitution rates [2] [4]. In 2-bromo-4,6-dichloropyridine, the LUMO is localized at the bromine-bearing carbon (C2), making it the primary site for nucleophilic attack. However, steric hindrance from adjacent chlorine substituents at C4 and C6 can divert reactivity to alternative positions under specific conditions [4].

Kinetic studies using pseudo first-order conditions ([substrate]:[nucleophile] = 5:1) demonstrate that the rate ratio (r₁/r₂) between competing electrophiles depends on their relative LUMO energies and ESP values [1] [2]. For instance, substrates with lower LUMO energies (e.g., nitroarenes) exhibit faster SNAr rates compared to halogenated pyridines, but the precise positioning of electron-withdrawing groups in 2-bromo-4,6-dichloropyridine mitigates this effect [4].

Radical-Mediated Halogen Exchange Mechanisms

Radical pathways for halogen exchange in 2-bromo-4,6-dichloropyridine remain underexplored, though analogous systems suggest potential mechanisms. In brominated pyridines, homolytic cleavage of the carbon-bromine bond can generate aryl radicals, which may abstract halogen atoms from reagents like N-bromosuccinimide (NBS) . However, the stability of the intermediate radical species in 2-bromo-4,6-dichloropyridine is likely compromised by the electron-withdrawing chlorine substituents, which destabilize radical formation through inductive effects [4].

Theoretical investigations into related systems propose that halogen exchange proceeds via a chain mechanism involving initiation, propagation, and termination steps. Initiation could involve light- or heat-induced dissociation of a bromine atom, forming a pyridinyl radical. Propagation might entail the radical abstracting a bromine atom from a bromine donor (e.g., Br₂), regenerating the chain carrier. However, experimental validation of this mechanism in 2-bromo-4,6-dichloropyridine is lacking, highlighting a gap in the current literature [4].

Transition Metal Coordination in Cross-Coupling Reactions

2-Bromo-4,6-dichloropyridine serves as a versatile substrate in palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura couplings. The bromine atom at C2 acts as the primary leaving group, while the chlorine substituents at C4 and C6 modulate the electronic environment of the pyridine ring, influencing oxidative addition rates [4] [6]. Density functional theory (DFT) calculations reveal that the LUMO energy of the substrate correlates with the ease of oxidative addition to palladium(0) complexes [2]. Lower LUMO energies (e.g., −1.5 eV) facilitate electron transfer from the metal to the substrate, accelerating the reaction [4].

The coordination geometry of palladium intermediates also affects reactivity. In Suzuki couplings, transmetallation between the palladium–pyridinyl complex and a boronic acid is rate-determining. Steric hindrance from the chlorine substituents at C4 and C6 can slow this step, necessitating optimized reaction conditions (e.g., elevated temperatures or bulky ligands) [4]. For example, using tri-tert-butylphosphine as a ligand enhances catalytic efficiency by reducing steric clashes [4].

Kinetic Profiling of Multi-Step Synthetic Sequences

Multi-step syntheses involving 2-bromo-4,6-dichloropyridine require precise kinetic control to avoid side reactions. Competition experiments measuring relative rate constants (k₁/k₂) provide insights into the sequence-dependent reactivity of halogen substituents [1] [4]. For instance, in a two-step bromination–chlorination sequence, the initial bromination at C2 proceeds rapidly due to the high electrophilicity of the pyridine ring, while subsequent chlorination at C4 and C6 is slower, requiring harsher conditions [6].

Time-resolved kinetic studies using ultra-performance liquid chromatography (UPLC) reveal that the disappearance of the starting material (e.g., benzyl alcohol in SNAr reactions) follows pseudo first-order kinetics, with rate constants proportional to the nucleophile’s concentration [1]. Activation parameters (ΔH‡ and ΔS‡) derived from Eyring plots further elucidate the transition state’s nature. For 2-bromo-4,6-dichloropyridine, negative entropy values (ΔS‡ = −120 J mol⁻¹ K⁻¹) suggest a highly ordered transition state in SNAr reactions [4].

2-Bromo-4,6-dichloropyridine (Chemical Abstracts Service number 1060815-15-7) represents a highly versatile trihalogenated pyridine derivative with molecular formula Carbon five Hydrogen two Bromine Chlorine two Nitrogen and molecular weight 226.89 grams per mole [1]. This compound serves as a crucial synthetic intermediate in advanced organic chemistry, offering unique reactivity patterns through its strategically positioned halogen substituents [2]. The presence of both bromine and chlorine atoms at specific positions enables selective functionalization strategies that are essential for constructing complex heterocyclic architectures [3].

Building Blocks for Functionalized Bipyridine Ligands

2-Bromo-4,6-dichloropyridine functions as a fundamental building block in the synthesis of functionalized bipyridine ligands through various cross-coupling methodologies [4]. The selective reactivity of the bromine atom over chlorine substituents enables regiospecific Suzuki-Miyaura coupling reactions with arylboronic acids and esters [5]. Research demonstrates that palladium-catalyzed cross-coupling reactions preferentially occur at the carbon-bromine bond, allowing for sequential functionalization strategies [6].

Table 1: Cross-Coupling Reactions with 2-Bromo-4,6-dichloropyridine

| Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Palladium(0) tetrakis(triphenylphosphine) | Potassium carbonate, dimethylformamide, 80°C | 85-92 | [4] |

| 2-Pyridylboronic ester | Palladium acetate, triphenylphosphine | Cesium carbonate, 1,4-dioxane, 100°C | 78-85 | [5] |

| Organozinc reagents | Palladium dichloride bis(triphenylphosphine) | Tetrahydrofuran, 65°C | 70-82 | [7] |

The formation of bipyridine frameworks through homo-coupling reactions represents another significant application [8]. Transition metal-mediated reductive coupling procedures enable the construction of symmetrical 2,2'-bipyridines from 2-bromo-4,6-dichloropyridine precursors [8]. These methodologies provide access to ligands with enhanced electronic properties due to the presence of chlorine substituents, which serve as electron-withdrawing groups [9].

Negishi coupling reactions utilizing organozinc reagents offer complementary pathways for bipyridine synthesis [7]. The protocol involves the formation of organozinc intermediates followed by palladium-catalyzed cross-coupling with the bromopyridine substrate [7]. This approach demonstrates excellent functional group tolerance and enables the incorporation of various substituents into the bipyridine framework [7].

Precursors to Pharmacologically Active Heterocycles

The pharmaceutical relevance of 2-bromo-4,6-dichloropyridine stems from its role as a precursor to bioactive heterocyclic compounds [10] [11]. Halopyridines serve as key building blocks for synthesizing pharmaceuticals, agrochemicals, and ligands for metal complexes [10] [11]. The strategic positioning of halogen atoms enables selective substitution reactions that introduce pharmacophoric elements [12].

Table 2: Pharmaceutical Applications of Halopyridine Derivatives

| Target Structure | Biological Activity | Synthesis Route | Key Features | Reference |

|---|---|---|---|---|

| Imidazopyridines | Anticoccidial agents | Nucleophilic substitution | High potency against protozoa | [13] |

| Pyrimidopyridines | Antimicrobial activity | Condensation reactions | Broad spectrum activity | [14] |

| Aminopyridines | Enzyme inhibition | Reductive amination | Selective biological targets | [12] |

Nucleophilic substitution reactions at the chlorinated positions enable the introduction of amino groups, leading to biologically active aminopyridine derivatives [12]. Research demonstrates that nitrogen-substituted 3-amino-4-halopyridines serve as valuable synthetic intermediates for accessing imidazopyridine and related heterocyclic systems [12]. These transformations proceed through sequential Boc-removal and reductive amination protocols mediated by Brønsted and Lewis acids [12].

The development of novel bromopyrimidine analogs as anticancer and antimicrobial agents represents another significant application [14]. Synthetic methodologies involve the coupling of 2-bromo-4,6-dichloropyridine derivatives with various heterocyclic partners to generate compounds with enhanced biological activities [14]. These derivatives demonstrate significant antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans [13].

Template Molecules for Supramolecular Architectures

2-Bromo-4,6-dichloropyridine serves as a template molecule for constructing supramolecular architectures through coordination chemistry and non-covalent interactions . The pyridine nitrogen atom acts as a Lewis base, capable of coordinating with metal centers to form stable complexes . The halogen substituents participate in halogen bonding interactions, contributing to the overall structural organization of supramolecular assemblies .

Table 3: Supramolecular Applications and Properties

| Assembly Type | Interaction Mode | Metal Center | Structural Features | Reference |

|---|---|---|---|---|

| Metal-organic frameworks | Bidentate coordination | Copper(II) | Enhanced stability | |

| Coordination polymers | Bridging ligands | Zinc(II) | One-dimensional chains | |

| Halogen-bonded networks | Halogen bonding | Non-metal | Self-assembled structures |

The ability to form coordination complexes with transition metals enables the construction of metal-organic frameworks and coordination polymers . Research demonstrates that the nitrogen donor atom coordinates effectively with various metal ions, including copper(II), zinc(II), and palladium(II) . The resulting complexes exhibit enhanced catalytic properties due to the electron-withdrawing effects of the halogen substituents .

Halogen bonding interactions involving the chlorine atoms contribute to the formation of extended supramolecular networks . These non-covalent interactions provide directional control over molecular assembly processes, enabling the design of materials with specific topological features . The combination of coordination bonding and halogen bonding offers versatile strategies for creating functional supramolecular architectures .

Substrates for Catalytic Carbon-Hydrogen Activation Studies

2-Bromo-4,6-dichloropyridine represents an important substrate for investigating catalytic carbon-hydrogen activation processes [16] [17]. The electron-deficient nature of the pyridine ring, enhanced by halogen substituents, influences the reactivity patterns in carbon-hydrogen functionalization reactions [17]. Research demonstrates that halopyridines present unique challenges and opportunities for selective carbon-hydrogen activation [17].

Table 4: Carbon-Hydrogen Activation Studies

| Catalyst System | Activation Site | Reaction Conditions | Selectivity | Reference |

|---|---|---|---|---|

| Iridium complexes | ortho-Position | 150°C, 24 hours | >90% regioselectivity | [17] |

| Palladium catalysts | meta-Position | 120°C, 12 hours | 85% selectivity | [18] |

| Rhodium systems | para-Position | 100°C, 8 hours | 75% selectivity | [19] |

Transition metal-catalyzed carbon-hydrogen activation of pyridine derivatives has emerged as a powerful method for pharmaceutical and agrochemical synthesis [17]. The pyridine nitrogen site coordinates with metal centers, directing the reactive species to specific carbon-hydrogen bonds [17]. However, this coordination can also deactivate the metal center by blocking coordination sites necessary for activating carbon-hydrogen bonds [17].

Recent advances in catalyst design address these challenges through innovative approaches [17]. Researchers have developed systems where the nitrogen donor coordinates to ancillary Lewis-acidic boryl ligands rather than directly to the metal center [17]. This topology directs the metal center to activate different carbon-hydrogen bonds compared to conventional directing group coordination [17].

The development of remote meta-carbon-hydrogen activation using pyridine-based templates represents a significant advancement [16]. These methodologies enable functionalization at positions distant from the directing group, expanding the scope of carbon-hydrogen activation beyond traditional ortho-selectivity [16]. The electron-withdrawing halogen substituents in 2-bromo-4,6-dichloropyridine influence the electronic properties of the pyridine ring, affecting the efficiency and selectivity of these transformations [16].

Palladium-catalyzed carbon-hydrogen functionalization reactions demonstrate excellent regioselectivity when applied to halopyridine substrates [18]. The combination of directing group coordination and electronic effects from halogen substituents enables precise control over reaction outcomes [18]. These methodologies have found applications in late-stage functionalization of complex pharmaceutical molecules [18].